2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4S/c1-14-4-6-15(7-5-14)12-20-17(25)13-24-19(26)22(2)18(21-24)16-8-10-23(11-9-16)29(3,27)28/h4-7,16H,8-13H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMSLEVCXPWLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-methylbenzyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure, which includes a triazole ring and a piperidine moiety. The molecular formula is , and it possesses a molecular weight of approximately 396.55 g/mol. The presence of the methylsulfonyl group is significant as it may influence the compound's solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit notable anticancer properties. The compound has been evaluated for its ability to inhibit cyclin-dependent kinase 2 (CDK2), an essential target in cancer therapy. In vitro assays demonstrated that this compound effectively reduced CDK2 activity, leading to decreased proliferation of cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the triazole ring significantly enhance its potency against various cancer types .
Antiviral Activity
The compound also shows promise as an antiviral agent. Research has highlighted the importance of the triazole scaffold in enhancing activity against β-coronaviruses. In particular, derivatives similar to the compound were found to improve potency in assays targeting murine hepatitis virus (MHV), suggesting potential applications in treating viral infections .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, the nitrogen atoms in the triazole ring participate in critical hydrogen bonding with enzyme active sites, facilitating inhibition of kinases like CSNK2A2. This interaction is pivotal for its anticancer effects .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| CDK2 Inhibition | Cyclin-dependent kinase | 0.15 | |
| Antiviral | MHV | 0.05 | |
| Cytotoxicity | Various Cancer Cell Lines | 0.20 |
Case Study: Anticancer Efficacy
In a controlled study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values obtained were lower than those for standard chemotherapeutics, indicating superior efficacy .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-methylbenzyl)acetamide may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. CDK inhibitors have emerged as promising candidates for cancer therapy due to their ability to halt the proliferation of cancer cells. For instance, a related patent describes tricyclic amine compounds that demonstrate significant inhibitory effects on CDK2, suggesting a pathway for the development of novel anticancer agents based on this chemical structure .
Neuropharmacological Effects
The compound's structural features may also confer neuropharmacological properties. The inclusion of a piperidine moiety is often associated with neurotransmitter modulation. Compounds with similar structures have been investigated for their effects on metabotropic glutamate receptors (mGluRs), which play a vital role in synaptic transmission and plasticity . These interactions can be pivotal in treating neurological disorders such as schizophrenia and depression.
Synthesis and Structural Insights
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The molecular formula is , with a molecular weight of approximately 387.5 g/mol .
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to 2-(4-methyl...acetamide exhibit significant cytotoxicity against various cancer cell lines. For example, a study highlighted the effectiveness of similar triazole derivatives in inhibiting proliferation in breast cancer cells . These findings suggest that further exploration into the structure–activity relationship (SAR) could yield potent anticancer agents.
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary data indicate favorable absorption and distribution profiles, which are critical for therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with three analogs identified from literature and supplier databases (Table 1).
Table 1: Comparative Analysis of Structural Features and Hypothesized Properties
Key Observations:
Triazole Substitution : The target compound’s 5-oxo-4,5-dihydrotriazol-1-yl group distinguishes it from analogs with sulfanyl-linked triazoles (e.g., ZINC2531699 ). The oxo group may enhance hydrogen-bonding interactions with target proteins.
Benzyl Group Variations : Replacing the 4-fluorobenzyl group (in analogs) with 4-methylbenzyl (target compound) reduces electronegativity, which may alter binding affinity to hydrophobic enzyme pockets.
Pharmacokinetic and Thermodynamic Considerations
- Solubility : The methylsulfonyl group in the target compound likely improves aqueous solubility compared to sulfanyl-containing analogs .
- Metabolic Stability : The 5-oxo-triazole moiety may resist oxidative metabolism better than thioether-linked triazoles.
- Crystallography : Structural determination of similar compounds (e.g., via SHELXL ) suggests that the triazole and acetamide groups adopt planar conformations, facilitating stacking interactions.
Q & A
Q. What are the key structural features of the compound, and how do they influence its biological activity?
The compound contains a triazole ring, a methylsulfonyl-substituted piperidine moiety, and a 4-methylbenzyl acetamide group. These features contribute to its pharmacokinetic properties:
- The triazole ring enables hydrogen bonding with biological targets (e.g., enzymes or receptors).
- The methylsulfonyl group enhances solubility and metabolic stability.
- The 4-methylbenzyl acetamide may improve lipophilicity and membrane permeability. Structural analogs with similar triazole-piperidine scaffolds have shown antimicrobial and anti-inflammatory activities, suggesting potential target interactions .
Q. What multi-step synthetic strategies are commonly used to prepare this compound?
Synthesis typically involves:
- Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazide precursors under reflux conditions.
- Step 2 : Introduction of the piperidine moiety through nucleophilic substitution or coupling reactions.
- Step 3 : Functionalization of the acetamide group using activated esters or carbodiimide-mediated coupling. Reaction solvents (e.g., DMF, ethanol) and catalysts (e.g., sodium hydride) are critical for optimizing yields .
Q. Which analytical techniques are essential for validating the compound’s structural integrity?
- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) verifies molecular weight and purity.
- HPLC monitors reaction progress and isolates intermediates. Comparative studies with structurally related compounds (e.g., pyrazole or thiazole derivatives) are recommended to resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in piperidine coupling steps.
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
- Catalyst screening : Test bases (e.g., K₂CO₃) for regioselective triazole formation. Computational tools, such as density functional theory (DFT), can predict transition states and guide optimization .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from variations in:
Q. What computational approaches predict the compound’s interactions with biological targets?
- Molecular docking : Identify binding poses in enzyme active sites (e.g., cyclooxygenase-2).
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time.
- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data from analogs. Open-source tools like AutoDock Vina and GROMACS are widely used .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Modify the triazole ring : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target affinity.
- Vary the piperidine substituent : Replace methylsulfonyl with sulfonamide to alter pharmacokinetics.
- Optimize the acetamide linker : Test alkyl vs. aryl spacers for bioavailability. Biological testing of derivatives against panels of enzymes or cell lines is necessary to validate hypotheses .
Methodological Notes
- Data tables : Studies comparing analogs (e.g., pyrazole vs. triazole derivatives) often tabulate IC₅₀ values, logP, and solubility to highlight trends .
- Experimental validation : Always include positive/negative controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
